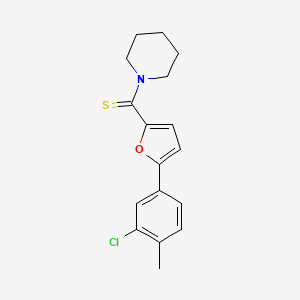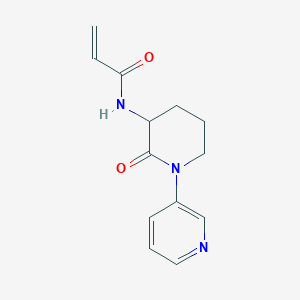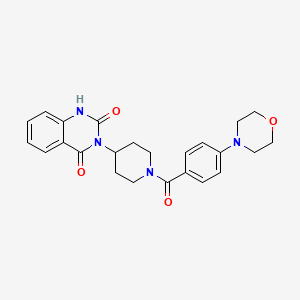
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones and related compounds involves multiple steps, including condensation reactions, nucleophilic substitutions, and the use of catalysts such as cesium carbonate or ionic liquids like [Bmim]OH for efficient conversion. Key methodologies involve the reaction of 2-aminobenzonitriles with carbon dioxide or the modification of known methods for the preparation of 3-substituted quinazolin-2,4-diones through reactions with sodamide under mild conditions (Mizuno et al., 2007); (Vessally et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like "3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is characterized using spectroscopic methods such as IR, 1H NMR, and X-ray diffraction studies. These techniques provide insights into the conformational dynamics, the arrangement of rings, and the presence of functional groups, facilitating the understanding of their chemical behavior and reactivity (Prasad et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including those with phosphorous pentachloride or phosphoryl chloride, leading to chloro derivatives, or reactions with arylmagnesium halides yielding dihydroquinazolines. Such reactions are pivotal for further derivatization and for exploring their pharmacological potential (Abdel-Megeid et al., 1971).
Aplicaciones Científicas De Investigación
Optoelectronic Materials
Quinazoline derivatives, including compounds similar to 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have been extensively researched for their applications in optoelectronic materials. These derivatives are known for their luminescent properties, making them suitable for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems enhances their electroluminescent properties, making them valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, quinazoline derivatives have been explored as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, quinazoline derivatives have shown promising biological and preclinical importance. A new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones demonstrates potential in treating neurological disorders such as epilepsy and schizophrenia. These derivatives embody a class of privileged heterocycles possessing a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties (Elgemeie et al., 2019).
Anticancer Activity
Quinazoline derivatives have also been extensively studied for their anticancer activity, particularly against colorectal cancer. These compounds inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, dihydrofolate reductase, topoisomerases, histone deacetylase, and apoptotic proteins. The flexible chain containing terminal phenyl and/or heterocyclic rings (thiazole, pyrazole, piperidine, piperazine, etc.) in these quinazoline derivatives contributes to their anti-colorectal cancer activity (Moorthy et al., 2023).
CO2 Conversion
Quinazoline-2,4(1H,3H)-diones are also investigated for their role in carbon capture and utilization (CCU) strategies. Ionic liquids (ILs) with basic anions have been tuned for CO2 conversion into quinazoline-2,4(1H,3H)-diones, demonstrating the potential of these compounds in reducing atmospheric CO2 concentration by converting it into value-added chemicals. This research opens doors for novel IL-based catalysts for the conversion of CO2 and other acid gases into useful products (Zhang et al., 2023).
Propiedades
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c29-22(17-5-7-18(8-6-17)26-13-15-32-16-14-26)27-11-9-19(10-12-27)28-23(30)20-3-1-2-4-21(20)25-24(28)31/h1-8,19H,9-16H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKQVROILBMBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

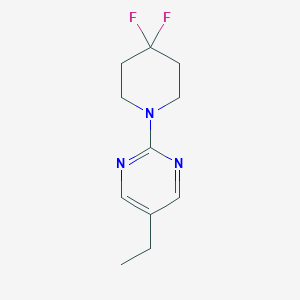

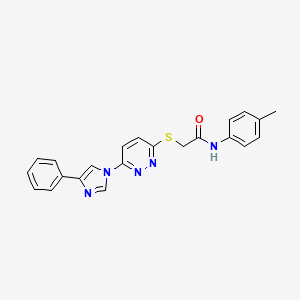
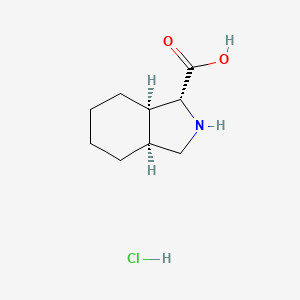
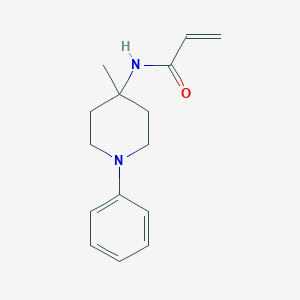
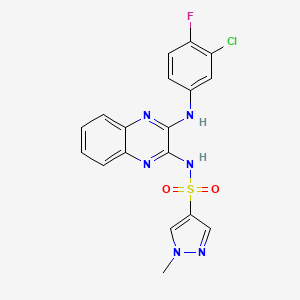
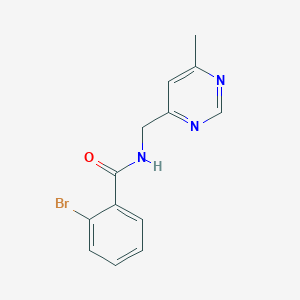
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)
![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)
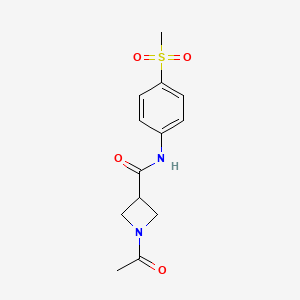
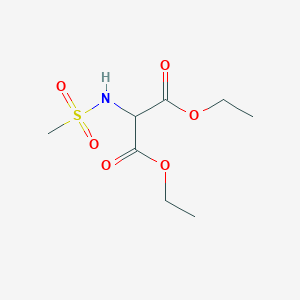
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)
